molecular formula C18H22N4O3 B2842932 3-(2,4-Dimethoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097911-67-4

3-(2,4-Dimethoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

Cat. No. B2842932
M. Wt: 342.399
InChI Key: UNHOUAZPWXTEBT-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Pharmacological Activities

Anti-inflammatory, Analgesic, and Anticonvulsant Activities : Research by El-Sawy et al. (2014) highlighted the synthesis of novel compounds starting from a similar structural motif, leading to the discovery of significant anti-inflammatory, analgesic, and anticonvulsant activities. These findings suggest potential therapeutic applications of such compounds in treating conditions requiring modulation of inflammation, pain, and seizures El-Sawy et al., 2014.

Antimicrobial and Antitubercular Activities

Antioxidant, Antimicrobial, and Antitubercular Properties : Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azetidinone analogues, exploring their antioxidant, antimicrobial, and antitubercular activities. The study offers insights into the antimicrobial potency against bacterial, fungal strains, and mycobacterium tuberculosis, paving the way for the design of novel antibacterial and antitubercular drugs Chandrashekaraiah et al., 2014.

Antimicrobial and Anticancer Potential

Synthesis and Molecular Docking for Antimicrobial Applications : Sarhan et al. (2021) focused on designing and synthesizing new compounds with potent antimicrobial properties. Their work involves molecular docking studies, indicating these compounds act as selective inhibitors against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents Sarhan et al., 2021.

Antidepressant and Nootropic Agents : Thomas et al. (2016) synthesized and tested compounds for their antidepressant activity, identifying specific derivatives with significant potential. Their research underscores the value of the azetidinone skeleton as a central nervous system (CNS) active agent, highlighting its utility in developing new therapeutic agents Thomas et al., 2016.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-5-3-13(16(9-15)25-2)4-6-18(23)22-10-14(11-22)21-17-7-8-19-12-20-17/h3,5,7-9,12,14H,4,6,10-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHOUAZPWXTEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

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